![molecular formula C10H16O2 B8048616 Bicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 19388-40-0](/img/structure/B8048616.png)
Bicyclo[3.2.2]nonane-1-carboxylic acid
Overview
Description
Bicyclo[3.2.2]nonane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformation Studies : A study by Peters, Toorn, and Bekkum (1975) in "Tetrahedron" examined the conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester, finding that they predominantly exist as two rapidly interconverting chair-boat conformations with flattened rings (Peters, Toorn, & Bekkum, 1975).
Cytotoxicity Studies : Nurieva et al. (2017) synthesized bicyclo[3.3.1]nonane derivatives as non-steroidal 2-methoxyestradiol mimetics, demonstrating noticeable cytotoxicity to human lung carcinoma cell line A549. This highlights the potential of these compounds in cancer research (Nurieva et al., 2017).
Environmental Studies : Wilde et al. (2015) identified over 100 C8-15 bicyclic acids, including bicyclo[3.3.1]nonane acids, in oil sands process-affected water (OSPW), using comprehensive multidimensional gas chromatography-mass spectrometry. This study is significant for environmental monitoring and remediation (Wilde et al., 2015).
Synthesis of Novel Derivatives : Klaić, Veljković, and Mlinarić-Majerski (2002) described the simple and efficient synthesis of new 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives, expanding the chemical versatility of these compounds (Klaić, Veljković, & Mlinarić-Majerski, 2002).
Medicinal Chemistry Applications : Shen, Ting, Xu, and Maimone (2020) detailed a synthetic strategy toward bicyclo[3.3.1]nonane-containing molecules, with relevance to neurodegenerative diseases, bacterial and parasitic infections, and cancer. This demonstrates the broad medicinal applications of these compounds (Shen, Ting, Xu, & Maimone, 2020).
properties
IUPAC Name |
bicyclo[3.2.2]nonane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHMIHFOCOIRAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509085 | |
Record name | Bicyclo[3.2.2]nonane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.2]nonane-1-carboxylic acid | |
CAS RN |
19388-40-0 | |
Record name | Bicyclo[3.2.2]nonane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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